

spectroscopic data for 4-(2- Phenylethoxy)benzoic acid

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Compound of Interest

Compound Name: 4-(2-Phenylethoxy)benzoic acid

Cat. No.: B183611

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-(2-
Phenylethoxy)benzoic acid**

Introduction

4-(2-Phenylethoxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid group and a phenylethoxy substituent. This structure makes it an interesting candidate for research in materials science and as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The precise arrangement of its functional groups necessitates a robust and multi-faceted approach to its structural elucidation and purity assessment. Spectroscopic techniques remain the cornerstone for such characterization, providing an unambiguous fingerprint of the molecule's identity.

This guide provides a comprehensive overview of the expected spectroscopic data for **4-(2-
Phenylethoxy)benzoic acid**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This approach is a common and vital practice in chemical research for the confirmation of newly synthesized compounds. The molecular structure of **4-(2-
Phenylethoxy)benzoic acid** is shown in Figure 1.

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Figure 1. Chemical structure of **4-(2-Phenylethoxy)benzoic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

For a solid sample like **4-(2-Phenylethoxy)benzoic acid**, Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum.

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).
- **Data Acquisition:** The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths.
- **Spectrum Processing:** The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. A background spectrum of the clean ATR crystal is typically recorded and subtracted from the sample spectrum.

Predicted IR Absorption Data

The following table summarizes the expected characteristic IR absorption bands for **4-(2-Phenylethoxy)benzoic acid**, based on the known frequencies for its constituent functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H stretch	3300 - 2500	Broad, Strong
Aromatic C-H	C-H stretch	3100 - 3000	Medium
Aliphatic C-H	C-H stretch	3000 - 2850	Medium
Carboxylic Acid	C=O stretch	1710 - 1680	Strong, Sharp
Aromatic C=C	C=C stretch	1600 - 1450	Medium to Weak
Ether	C-O stretch	1260 - 1200 (asymmetric)	Strong
Ether	C-O stretch	1150 - 1085 (symmetric)	Strong
Aromatic C-H	C-H bend (out-of-plane)	900 - 675	Strong

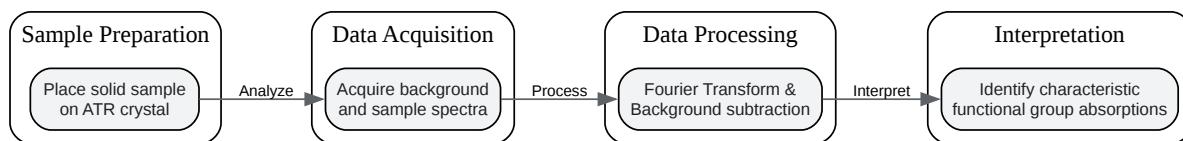
Interpretation of the Predicted IR Spectrum

The IR spectrum of **4-(2-Phenylethoxy)benzoic acid** is expected to be dominated by several key features:

- A very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This broadness is a hallmark of the dimeric association of carboxylic acids in the solid state.
- A strong, sharp peak between 1710 and 1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The conjugation of the carbonyl group with the benzene ring is expected to shift this absorption to a slightly lower wavenumber compared to an aliphatic carboxylic acid.^[1]

- Multiple sharp peaks in the $3100\text{-}3000\text{ cm}^{-1}$ region due to the C-H stretching vibrations of the aromatic rings, and slightly below 3000 cm^{-1} for the aliphatic C-H stretches of the ethoxy linker.
- Strong absorptions in the $1260\text{-}1085\text{ cm}^{-1}$ region are anticipated for the asymmetric and symmetric C-O stretching vibrations of the ether linkage.
- The presence of two substituted benzene rings will give rise to characteristic C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ "fingerprint" region, as well as strong out-of-plane C-H bending vibrations below 900 cm^{-1} .

IR Analysis Workflow



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Caption: Workflow for IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00\text{ ppm}$).
- Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

- Spectrum Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phasing, baseline correction, and integration are then performed.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-a	11.0 - 12.0	broad singlet	1H	Carboxylic acid proton
H-b	8.05	doublet	2H	Aromatic protons ortho to -COOH
H-c	6.95	doublet	2H	Aromatic protons ortho to -OCH ₂ -
H-d	7.35 - 7.25	multiplet	5H	Phenyl group protons
H-e	4.20	triplet	2H	-OCH ₂ -
H-f	3.10	triplet	2H	-CH ₂ Ph

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Figure 2. Proton and carbon numbering for NMR assignment.

Interpretation of the Predicted ^1H NMR Spectrum

- H-a: The carboxylic acid proton is expected to be a broad singlet significantly downfield, due to its acidic nature and hydrogen bonding.
- H-b and H-c: The para-substituted benzoic acid ring gives rise to a classic AA'BB' system, which at 400 MHz will likely appear as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-b) will be further downfield than the protons ortho to the electron-donating ether group (H-c).
- H-d: The five protons of the terminal phenyl group are expected to appear as a complex multiplet in the typical aromatic region.
- H-e and H-f: The two methylene groups of the ethoxy bridge form an ethyl system. The protons on the carbon adjacent to the oxygen (H-e) will be deshielded and appear as a triplet. The protons on the carbon adjacent to the phenyl group (H-f) will also be a triplet, coupled to H-e.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Assignment
C-1	172.0	Carboxylic acid carbonyl
C-2	163.0	Aromatic carbon attached to ether
C-3	138.0	Aromatic carbon (ipso) of phenyl group
C-4	132.0	Aromatic carbons ortho to -COOH
C-5	129.0	Aromatic carbons of phenyl group
C-6	128.5	Aromatic carbons of phenyl group
C-7	126.5	Aromatic carbon (para) of phenyl group
C-8	123.0	Aromatic carbon attached to -COOH
C-9	114.5	Aromatic carbons ortho to ether
C-10	69.0	-OCH ₂ -
C-11	35.5	-CH ₂ Ph

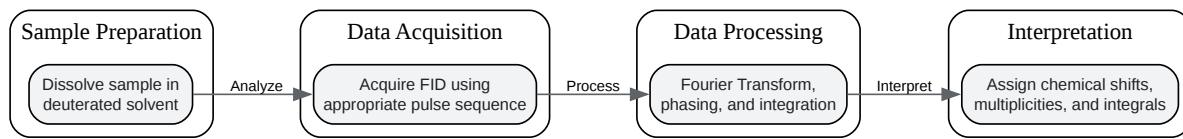
Interpretation of the Predicted ¹³C NMR Spectrum

- C-1: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear furthest downfield.[2]
- Aromatic Carbons (C-2 to C-9): The eight aromatic carbons will appear in the 114-163 ppm range. The carbon attached to the electron-donating ether oxygen (C-2) will be significantly downfield, while the carbons ortho to it (C-9) will be upfield. The carbon attached to the

electron-withdrawing carboxylic acid (C-8) will be relatively upfield compared to the other quaternary aromatic carbons.

- Aliphatic Carbons (C-10 and C-11): The two sp^3 hybridized carbons of the ethoxy linker will appear in the upfield region of the spectrum. The carbon bonded to the electronegative oxygen (C-10) will be more deshielded than the carbon adjacent to the phenyl group (C-11).

NMR Analysis Workflow



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Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized by heating.
- Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, more stable ions and neutral radicals.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against the m/z ratio.

Predicted Mass Spectrometry Data

The molecular formula of **4-(2-Phenylethoxy)benzoic acid** is $C_{15}H_{14}O_3$, with a molecular weight of 242.27 g/mol .[\[3\]](#)

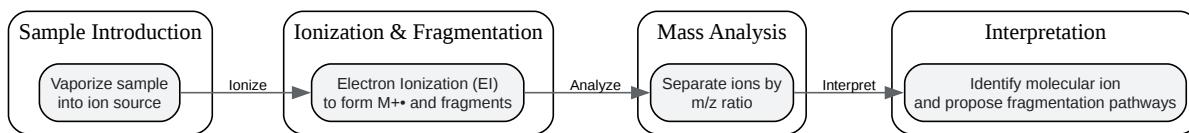
m/z	Proposed Fragment	Formula of Ion
242	$[M]^{+\bullet}$ (Molecular Ion)	$[C_{15}H_{14}O_3]^{+\bullet}$
197	$[M - COOH]^+$	$[C_{14}H_{13}O]^+$
137	$[HOOC-C_6H_4-O-CH_2]^+$	$[C_8H_7O_3]^+$
121	$[HOOC-C_6H_4-O]^+$	$[C_7H_5O_3]^+$
105	$[C_6H_5-CH_2-CH_2]^+$	$[C_8H_9]^+$
91	$[C_7H_7]^+$ (Tropylium ion)	$[C_7H_7]^+$

Interpretation of the Predicted Mass Spectrum

- Molecular Ion Peak (m/z 242): The peak corresponding to the molecular weight of the compound is expected to be observed. Its intensity may vary depending on its stability under EI conditions.
- Key Fragmentation Pathways:
 - Alpha-cleavage: The most prominent fragmentation is often the cleavage of the bond between the ethyl group and the phenyl ring, leading to the formation of a stable benzyl cation which rearranges to the tropylium ion at m/z 91. The other part of this cleavage would be the phenoxy radical.
 - Cleavage of the ether bond: Scission of the C-O ether bond can occur in two ways, leading to fragments at m/z 105 ($[C_6H_5CH_2CH_2]^+$) or m/z 137 ($[HOOC-C_6H_4-O-CH_2]^+$).

- Loss of the carboxylic acid group: Fragmentation involving the loss of the -COOH radical (45 Da) would result in a peak at m/z 197.

MS Analysis Workflow



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Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a detailed and predictive "fingerprint" for **4-(2-Phenylethoxy)benzoic acid**. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers a multi-faceted approach to structural confirmation. Each technique provides complementary information, and together, they allow for an unambiguous assignment of the compound's structure. While based on predictive data and analysis of analogous compounds, this guide serves as a robust framework for researchers and scientists working with this molecule, enabling them to confidently interpret experimental data and verify the successful synthesis and purity of **4-(2-Phenylethoxy)benzoic acid**.

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